molecular formula C12H18N2O B2404327 (1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide CAS No. 2223688-22-8

(1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide

Cat. No. B2404327
CAS RN: 2223688-22-8
M. Wt: 206.289
InChI Key: OIYIRUJPMOAKFX-LSLJNABFSA-N
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Description

(1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide, commonly known as CDC-106, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

CDC-106 acts as a competitive antagonist of the glycine receptor, binding to the receptor's orthosteric site and blocking the binding of glycine. This results in a reduction in the activity of inhibitory neurons and an increase in neuronal excitability. The exact mechanism of action of CDC-106 is still under investigation, but it is believed to involve the modulation of chloride ion conductance through the glycine receptor.
Biochemical and Physiological Effects:
CDC-106 has been shown to have a number of biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the frequency and duration of epileptic seizures in animal models, suggesting that it may play a role in the development of epilepsy. It has also been shown to have anxiogenic effects, increasing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

CDC-106 has several advantages for use in lab experiments, including its selectivity for the glycine receptor and its ability to modulate neuronal activity. However, it also has several limitations, including its potential to induce seizures and its anxiogenic effects. These limitations must be taken into account when designing experiments using CDC-106.

Future Directions

There are several potential future directions for research on CDC-106. One area of interest is the development of more selective glycine receptor antagonists that do not have the potential to induce seizures or have anxiogenic effects. Another potential direction is the investigation of the role of the glycine receptor in neurological disorders, such as epilepsy and schizophrenia, and the potential therapeutic applications of glycine receptor modulators. Finally, the development of new synthetic methods for CDC-106 and related compounds may also be an area of interest for future research.

Synthesis Methods

CDC-106 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the preparation of 2-ethylcyclopropane-1-carboxylic acid, which is then reacted with 1-cyano-2,2-dimethylcyclopropane to yield the corresponding amide. The amide is then reduced using a chiral catalyst to yield CDC-106 in its (1R,2R) configuration.

Scientific Research Applications

CDC-106 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the glycine receptor, which plays a crucial role in the regulation of inhibitory neurotransmission in the central nervous system. By blocking the glycine receptor, CDC-106 can modulate the activity of neurons and potentially provide insights into the mechanisms of neurological disorders such as epilepsy and schizophrenia.

properties

IUPAC Name

(1R,2R)-N-(1-cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-8-5-9(8)10(15)14-12(7-13)6-11(12,2)3/h8-9H,4-6H2,1-3H3,(H,14,15)/t8-,9-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYIRUJPMOAKFX-LSLJNABFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1C(=O)NC2(CC2(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]1C(=O)NC2(CC2(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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